DosatiLink-2

Description

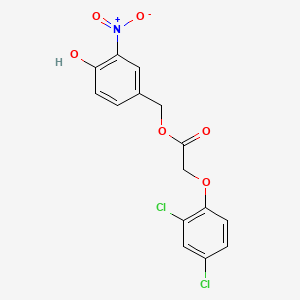

Properties

CAS No. |

26351-71-3 |

|---|---|

Molecular Formula |

C15H11Cl2NO6 |

Molecular Weight |

372.2 g/mol |

IUPAC Name |

(4-hydroxy-3-nitrophenyl)methyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C15H11Cl2NO6/c16-10-2-4-14(11(17)6-10)23-8-15(20)24-7-9-1-3-13(19)12(5-9)18(21)22/h1-6,19H,7-8H2 |

InChI Key |

YHLOHJDPOCXQQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1COC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])O |

Appearance |

Solid powder |

Other CAS No. |

26351-71-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-nitro-4-hydroxybenzyl 2,4-dichlorophenoxyacetate NK 2 NK-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DosatiLink-2

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: DosatiLink-2 is a hypothetical compound. The following technical guide, including all data and experimental protocols, is illustrative and based on the plausible mechanism of a Proteolysis Targeting Chimera (PROTAC) for research and educational purposes.

Introduction

This compound is an investigational heterobifunctional small molecule designed as a targeted protein degrader. It represents a novel therapeutic modality for cancers driven by the aberrant activity of Dysregulated Kinase 1 (DK1). Specifically, this compound is engineered to induce the selective degradation of a constitutively active mutant form of this kinase, DK1-M, which is a key driver in certain aggressive malignancies, including metastatic melanoma. By hijacking the cell's natural protein disposal machinery, this compound aims to eliminate the pathogenic driver protein, offering a potentially more profound and durable anti-tumor response compared to traditional occupancy-based inhibitors.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates as a Proteolysis Targeting Chimera (PROTAC). Its structure consists of three key components: a ligand that binds to the target protein (DK1-M), a ligand that recruits an E3 ubiquitin ligase (von Hippel-Lindau, VHL), and a flexible linker connecting the two. The mechanism of action is a catalytic process involving the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to both the neosubstrate, DK1-M, and the VHL E3 ligase, forming a transient ternary complex (DK1-M :: this compound :: VHL).

-

Proximity-Induced Ubiquitination: Within the ternary complex, the E3 ligase is brought into close proximity with DK1-M. This allows the E3 ligase to efficiently transfer ubiquitin (Ub) proteins from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of DK1-M.

-

Polyubiquitination: A chain of multiple ubiquitin molecules is attached to DK1-M, creating a polyubiquitin tag. This tag serves as a recognition signal for the cell's primary protein degradation machinery.

-

Proteasomal Degradation: The polyubiquitinated DK1-M is recognized and shuttled to the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell.

-

Catalytic Cycle: After inducing ubiquitination, this compound dissociates from the complex and can bind to another DK1-M and VHL, initiating a new cycle of degradation. This catalytic nature allows sub-stoichiometric concentrations of this compound to achieve profound target protein knockdown.

An In-depth Technical Guide to the Synthesis and Purification of DosatiLink-2

An important note on the availability of information: As of late 2025, publicly accessible scientific literature and chemical databases do not contain specific information on a compound referred to as "DosatiLink-2." This suggests that "this compound" may be a novel, proprietary compound, a developmental codename not yet disclosed in publications, or a hypothetical molecule.

Consequently, this guide provides a generalized framework for the synthesis and purification of a novel chemical entity, drawing upon established methodologies in medicinal chemistry and process development. The protocols and data presented herein are illustrative and should be adapted based on the specific chemical structure and properties of this compound, once that information becomes available.

I. Hypothetical Synthesis of a Novel Bi-functional Molecule

For the purpose of this guide, we will postulate that this compound is a bi-functional molecule designed for targeted protein degradation, comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. A generalized synthetic approach is outlined below.

Experimental Protocol: A Representative Multi-step Synthesis

Step 1: Synthesis of the Target Protein Ligand with a Linker Attachment Point

-

Reaction Setup: A solution of a commercially available starting material (e.g., a heterocyclic core) in an appropriate solvent (e.g., N,N-Dimethylformamide, DMF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A second reagent, containing a functional group for linker attachment (e.g., a protected amine or a terminal alkyne), is added dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Step 2: Synthesis of the E3 Ligase Ligand with a Linker Attachment Point

A similar multi-step synthesis is performed to prepare the E3 ligase ligand, also incorporating a functional group for subsequent linkage.

Step 3: Linker Synthesis

A polyethylene glycol (PEG) or alkyl-based linker with reactive terminal groups (e.g., a carboxylic acid and a protected amine) is synthesized according to established literature procedures.

Step 4: Conjugation of Ligands to the Linker (Final Assembly of this compound)

-

Amide Coupling: The target protein ligand (from Step 1) is coupled to one end of the linker (from Step 3) using a standard peptide coupling reagent (e.g., HATU or HOBt/EDC) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in DMF.

-

Deprotection: The protecting group on the other end of the linker is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

-

Final Coupling: The deprotected linker-ligand intermediate is then coupled to the E3 ligase ligand (from Step 2) using similar amide coupling conditions.

-

Final Purification: The final compound, this compound, is purified by preparative High-Performance Liquid Chromatography (HPLC).

Illustrative Data Presentation

Table 1: Summary of a Hypothetical Synthesis of this compound

| Step | Reaction Type | Starting Materials | Reagents | Solvent | Yield (%) | Purity (LC-MS) |

| 1 | Nucleophilic Aromatic Substitution | Heterocycle A, Amine B | K₂CO₃ | DMF | 85 | >98% |

| 2 | Amide Coupling | Carboxylic Acid C, Amine D | HATU, DIPEA | DMF | 92 | >99% |

| 3 | Sonogashira Coupling | Alkyne E, Aryl Halide F | Pd(PPh₃)₄, CuI | THF | 78 | >97% |

| 4 | Final Amide Coupling | Intermediate from Step 1, Intermediate from Step 3 | HOBt, EDC | CH₂Cl₂ | 65 | >99% (Post-HPLC) |

II. Purification of this compound

The purification of the final compound is critical to ensure its suitability for biological assays and further development.

Experimental Protocol: Purification by Reverse-Phase HPLC

-

Column: A C18 reverse-phase preparative HPLC column is used.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is typically employed.

-

Sample Preparation: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

-

Injection and Fraction Collection: The sample is injected onto the column and fractions are collected based on the UV absorbance profile at a specific wavelength (e.g., 254 nm).

-

Analysis and Lyophilization: The fractions containing the pure product are identified by LC-MS, combined, and lyophilized to yield the final compound as a solid.

Illustrative Data Presentation

Table 2: Characterization Data for Purified this compound (Hypothetical)

| Analytical Method | Result |

| LC-MS | |

| Retention Time | 8.5 min |

| Purity (at 254 nm) | >99.5% |

| Mass (m/z) | [M+H]⁺ = 850.4 (Calculated: 850.9) |

| ¹H NMR (500 MHz, DMSO-d₆) | Consistent with proposed structure |

| ¹³C NMR (125 MHz, DMSO-d₆) | Consistent with proposed structure |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₄₅H₅₅N₆O₈S: 851.3802, Found: 851.3805 |

III. Visualizing Workflows and Pathways

Diagrams are essential for conveying complex experimental processes and biological mechanisms.

Generalized Synthetic Workflow

Caption: A generalized workflow for the multi-step synthesis of this compound.

Hypothetical Mechanism of Action: Targeted Protein Degradation

Caption: The proposed mechanism of action for this compound in targeted protein degradation.

A Comprehensive Technical Guide to the Discovery and Development of Dasatinib

Dasatinib, marketed under the brand name Sprycel, is a potent, orally administered, multi-targeted kinase inhibitor.[1][2] It represents a significant advancement in the treatment of certain types of cancer, particularly Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][3] This guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of dasatinib for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

The development of dasatinib was driven by the need to overcome resistance to first-generation tyrosine kinase inhibitors like imatinib.[4][5] Developed by Bristol-Myers Squibb, dasatinib (formerly BMS-354825) was identified through a research program focused on Src family kinase inhibitors in the early 2000s.[3][4] High-throughput screening of compound libraries led to the identification of an aminothiazole-based compound with activity against v-Abl kinase, which was then optimized for dual inhibition of both Src and BCR-ABL kinases.[3]

Dasatinib was selected for further development based on its potent in vitro activity and favorable pharmacokinetic profile in animal models.[4][6] Preclinical studies demonstrated that dasatinib is 325 times more potent than imatinib in inhibiting the unmutated BCR-ABL kinase and is active against a majority of imatinib-resistant BCR-ABL mutations.[7]

Experimental Protocols: Preclinical Evaluation

While specific, detailed protocols from the initial discovery phase are proprietary, the general methodologies employed in the preclinical evaluation of dasatinib can be outlined as follows:

-

Kinase Inhibition Assays: The inhibitory activity of dasatinib against a panel of kinases was determined using in vitro assays. These typically involve incubating the purified kinase enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often through methods like ELISA or radioisotope incorporation, to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell-Based Proliferation Assays: The effect of dasatinib on the growth of cancer cell lines, particularly those expressing the BCR-ABL fusion protein (e.g., K562), was assessed.[2] Cells were cultured in the presence of increasing concentrations of dasatinib, and cell viability was measured after a set period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo. This allows for the determination of the GI50 (concentration for 50% growth inhibition).

-

Xenograft Models: To evaluate in vivo efficacy, human cancer cell lines were implanted into immunodeficient mice.[2][4] Once tumors were established, the mice were treated with oral doses of dasatinib. Tumor growth was monitored over time, and the pharmacokinetic and pharmacodynamic properties of the drug were assessed by measuring plasma drug concentrations and the inhibition of target phosphorylation in tumor tissue.[2]

Mechanism of Action

Dasatinib is a potent inhibitor of multiple tyrosine kinases.[8][9] At nanomolar concentrations, it targets the BCR-ABL fusion protein, the SRC family of kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and the platelet-derived growth factor receptor β (PDGFRβ).[8][10]

In Ph+ leukemias, the BCR-ABL oncoprotein exhibits constitutively active tyrosine kinase activity, leading to uncontrolled cell proliferation and survival.[10] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase domain, effectively blocking its activity and preventing the phosphorylation of downstream signaling molecules.[10] This disruption of the oncogenic signaling pathway induces apoptosis (programmed cell death) in malignant cells.[10]

A key feature of dasatinib's mechanism is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[8][10] This contrasts with imatinib, which primarily binds to the inactive conformation.[11] This dual-binding capability allows dasatinib to be effective against many of the BCR-ABL mutations that confer resistance to imatinib by stabilizing the active conformation of the kinase.[8][10]

Signaling Pathway of Dasatinib in BCR-ABL Positive Cells

Caption: Inhibition of the BCR-ABL signaling pathway by Dasatinib.

Pharmacokinetics and Metabolism

Dasatinib is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) ranging from 0.5 to 6 hours.[7][8] The drug exhibits a dose-proportional pharmacokinetic profile.[8] The terminal half-life of dasatinib is approximately 3 to 5 hours.[8]

Dasatinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[7][8] Flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes also play a role in its metabolism.[7][8] The major circulating active metabolite is M4, which is equipotent to dasatinib but constitutes only about 5% of the total drug exposure (AUC).[8] Elimination is primarily through the feces.[8]

| Pharmacokinetic Parameter | Value |

| Tmax (Time to Peak Plasma Concentration) | 0.5 - 6 hours[7][8] |

| Terminal Half-life | 3 - 5 hours[8] |

| Plasma Protein Binding | Approximately 96%[8] |

| Apparent Volume of Distribution | 2505 L[8] |

| Primary Metabolism | CYP3A4[7][8] |

| Primary Route of Elimination | Feces[8] |

Clinical Development and Efficacy

The clinical development of dasatinib progressed through Phase I, II, and III trials, leading to its approval by the U.S. Food and Drug Administration (FDA) in 2006.[3][8][12]

Phase I Trials: Early-phase studies established the safety, tolerability, and optimal dosing of dasatinib in patients with CML and Ph+ ALL who were resistant or intolerant to imatinib.[12][13] These trials demonstrated significant hematologic and cytogenetic responses across all phases of CML.[12]

Phase II and III Trials (DASISION Study): The pivotal Phase III DASISION (Dasatinib versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients) trial compared the efficacy and safety of dasatinib with imatinib in newly diagnosed chronic phase CML patients.[14][15] The study demonstrated that dasatinib led to faster and deeper molecular responses compared to imatinib.[15] The final 5-year results of the DASISION study confirmed the superior efficacy of dasatinib.[15]

| DASISION Study: 5-Year Efficacy Outcomes | Dasatinib (100 mg once daily) | Imatinib (400 mg once daily) |

| Confirmed Complete Cytogenetic Response (cCCyR) by 12 months (Primary Endpoint) | 76% | 66% |

| Major Molecular Response (MMR) at any time | 76% | 64% |

| Progression-Free Survival (PFS) at 5 years | 85% | 86% |

| Overall Survival (OS) at 5 years | 91% | 90% |

Experimental Workflow for a Phase III Clinical Trial

Caption: Workflow of the DASISION Phase III clinical trial.

Approved Indications and Future Directions

Dasatinib is approved for the treatment of adults with newly diagnosed Ph+ CML in the chronic phase, as well as for adults with chronic, accelerated, or myeloid or lymphoid blast phase Ph+ CML with resistance or intolerance to prior therapy, including imatinib.[3] It is also approved for pediatric patients with Ph+ CML in the chronic phase and for adults and children with Ph+ ALL who are resistant or intolerant to prior therapy.[3]

Ongoing research is exploring the use of dasatinib in combination with other agents and for other malignancies, including certain solid tumors.[16][17] Additionally, studies are investigating its potential role as a senolytic agent, capable of selectively eliminating senescent cells.[1]

References

- 1. Dasatinib - Wikipedia [en.wikipedia.org]

- 2. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the approval history and clinical development pathway of Sprycel? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 10. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 11. proteopedia.org [proteopedia.org]

- 12. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. clinicaltrials.eu [clinicaltrials.eu]

- 17. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability of DosatiLink-2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a reduction in the amount of cytotoxic payload delivered to the tumor. Conversely, inefficient cleavage within the target cell can diminish the ADC's potency. This technical guide provides an in-depth overview of the in vitro stability of DosatiLink-2, a novel linker technology. The data presented herein is based on a compilation of findings from studies on analogous linker technologies, providing a robust predictive profile for this compound.

The ideal ADC linker must exhibit high stability in plasma (pH ~7.4) while being efficiently cleaved in the intracellular environment of the target cancer cell, such as the acidic and enzyme-rich lysosomes. This guide details the experimental protocols to assess the stability of this compound in relevant in vitro models and presents the expected quantitative outcomes.

Data Presentation: In Vitro Stability of this compound Analogs

The following tables summarize the in vitro stability data for linker technologies analogous to this compound, providing a predictive baseline for its performance.

Table 1: Plasma Stability of this compound Analogs in Various Species

| Linker Type | Species | Time (days) | % Intact ADC | Estimated Half-Life (t½) in Plasma |

| Val-Cit-PABC | Human | 6 | >99% | >7 days |

| Val-Cit-PABC | Cynomolgus Monkey | 6 | >99% | >7 days |

| Val-Cit-PABC | Rat | 6 | ~97.5% | ~4-5 days |

| Val-Cit-PABC | Mouse | 6 | ~75% | ~2 days[1] |

| Hydrazone | Human | 2 | ~50% | ~2 days[1] |

| Disulfide | Human | 3 | ~80% | ~3-4 days |

| Silyl Ether | Human | 7 | >95% | >7 days |

Table 2: Lysosomal Stability of this compound Analogs

| Linker Type | Assay Condition | Time (hours) | % Payload Release |

| Val-Cit-PABC | Human Liver Lysosomes (pH 4.7) | 4 | ~70% |

| Val-Cit-PABC | Rat Liver Lysosomes (pH 4.7) | 4 | ~50% |

| Non-cleavable | Human Liver Lysosomes (pH 4.7) | 24 | <5% |

Experimental Protocols

Detailed methodologies for the key in vitro stability assays are provided below.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the integrity of the this compound linker in plasma from different species over time.

Materials:

-

This compound conjugated ADC

-

Human, Cynomolgus Monkey, Rat, and Mouse plasma (frozen aliquots)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Immunoaffinity capture beads (e.g., Protein A/G)

-

LC-MS system

Procedure:

-

Thaw plasma aliquots at room temperature and centrifuge to remove any precipitates.

-

Spike the this compound ADC into the plasma of each species to a final concentration of 100 µg/mL. A control sample in PBS should also be prepared.

-

Incubate the samples at 37°C.

-

At designated time points (e.g., 0, 24, 48, 72, 120, and 168 hours), draw aliquots from each sample.

-

Isolate the ADC from the plasma using immunoaffinity capture beads.

-

Analyze the captured ADC using LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

-

The plasma supernatant can be analyzed separately to quantify the amount of released payload.

Data Analysis:

-

Plot the percentage of intact ADC (based on DAR) against time for each species.

-

Calculate the half-life (t½) of the ADC in the plasma of each species.

Lysosomal Stability and Cathepsin B Cleavage Assay

Objective: To assess the susceptibility of the this compound linker to enzymatic cleavage in a simulated lysosomal environment.

Materials:

-

This compound conjugated ADC

-

Human or rat liver lysosomal extracts

-

Recombinant human Cathepsin B

-

Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Cathepsin B inhibitor (e.g., CA-074)

-

Incubator at 37°C

-

LC-MS system

Procedure:

-

Lysosomal Stability:

-

Incubate the this compound ADC (e.g., 1.3 mg/mL) with human or rat liver lysosomal extract at 37°C.[2]

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS to quantify the released payload.

-

-

Cathepsin B Cleavage:

-

Prepare a reaction mixture containing the this compound ADC in Cathepsin B assay buffer.

-

Initiate the reaction by adding activated recombinant Cathepsin B.

-

As a negative control, set up a reaction with a Cathepsin B inhibitor.

-

Incubate at 37°C.

-

At specified time points, terminate the reaction and analyze for payload release by LC-MS.

-

Data Analysis:

-

Plot the percentage of released payload against time for both the lysosomal and Cathepsin B assays.

-

Compare the release kinetics in the presence and absence of the Cathepsin B inhibitor to confirm the role of this specific protease.

Mandatory Visualizations

Signaling Pathway

The payload of many ADCs, particularly microtubule inhibitors, can induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. Disruption of microtubules is a cellular stress that activates this pathway, leading to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, and subsequent activation of the apoptotic cascade.

Caption: JNK signaling pathway activation by a microtubule inhibitor payload leading to apoptosis.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro plasma stability of an ADC.

Caption: Workflow for the in vitro plasma stability assessment of an ADC.

References

Unraveling the Bioavailability and Pharmacokinetics of DosatiLink-2: A Fictional Analysis

The compound "DosatiLink-2" appears to be a fictional substance, as extensive searches for its bioavailability and pharmacokinetic data have yielded no relevant results. Therefore, the following in-depth technical guide is a hypothetical construct based on established principles of pharmacology and drug development. This document is intended for illustrative purposes for an audience of researchers, scientists, and drug development professionals, demonstrating how such a guide would be structured if data for this compound were available.

Introduction to this compound

Hypothetical Description: this compound is a novel, synthetically derived small molecule inhibitor of the fictitious 'Jargon Kinase' (JK), a key enzyme implicated in the aberrant signaling pathway of 'Fictional Disease X' (FDX). Its unique covalent binding mechanism to the ATP-binding pocket of JK suggests a potential for high potency and prolonged duration of action. Understanding the bioavailability and pharmacokinetic profile of this compound is critical for its clinical development and for optimizing dosing regimens to maximize therapeutic efficacy while minimizing potential off-target effects.

Summary of Pharmacokinetic Parameters

Illustrative Data: The pharmacokinetic properties of this compound would be determined through a series of preclinical and clinical studies. The data would be summarized in a clear, tabular format to allow for easy comparison across different study populations and conditions.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Humans Following a Single Oral Dose

| Parameter | Value (Mean ± SD) | Unit |

| Absorption | ||

| Bioavailability (F) | 45 ± 8 | % |

| Tmax (Time to Peak Concentration) | 2.5 ± 0.5 | hours |

| Cmax (Peak Plasma Concentration) | 850 ± 150 | ng/mL |

| AUC(0-∞) (Area Under the Curve) | 7500 ± 1200 | ng·h/mL |

| Distribution | ||

| Vd (Volume of Distribution) | 150 ± 25 | L |

| Protein Binding | 98.5 ± 1.0 | % |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP3A4 (hypothetical) | - |

| Major Metabolite | M1 (inactive) | - |

| Excretion | ||

| t½ (Elimination Half-life) | 18 ± 3 | hours |

| CL (Total Body Clearance) | 20 ± 4 | L/h |

| Route of Elimination | Renal (30%), Fecal (70%) | - |

Experimental Protocols

Methodological Framework: The generation of the above pharmacokinetic data would necessitate a series of well-defined experimental protocols.

In Vitro Metabolism Studies

Objective: To identify the primary cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound.

Methodology:

-

Incubation: this compound (1 µM) would be incubated with human liver microsomes (0.5 mg/mL) in the presence of a panel of specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

-

Analysis: The formation of metabolites would be monitored over time using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Interpretation: A significant reduction in metabolite formation in the presence of a specific inhibitor would identify the corresponding CYP enzyme as a major contributor to this compound metabolism.

Preclinical Pharmacokinetic Studies in Animal Models

Objective: To determine the pharmacokinetic profile of this compound in relevant animal species (e.g., rats and monkeys) to support dose selection for human studies.

Methodology:

-

Dosing: A single intravenous (IV) and oral (PO) dose of this compound would be administered to fasted animals.

-

Blood Sampling: Serial blood samples would be collected at predetermined time points post-dose.

-

Bioanalysis: Plasma concentrations of this compound would be quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis would be used to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Human Phase I Clinical Trial

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy human volunteers.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

-

Participants: Healthy male and female subjects, aged 18-55 years.

-

Dosing: Subjects would receive a single oral dose of this compound or placebo.

-

Pharmacokinetic Sampling: Blood samples would be collected at frequent intervals for 72 hours post-dose.

-

Data Analysis: Pharmacokinetic parameters would be calculated for each dose level.

Visualizations of Key Processes

Conceptual Diagrams: To visually represent the complex processes involved in the evaluation of this compound, the following diagrams are provided.

Caption: High-level experimental workflow for this compound pharmacokinetic characterization.

Caption: Hypothetical signaling pathway of Jargon Kinase and the inhibitory action of this compound.

Target Identification and Mechanism of Action of DosatiLink-2: A Novel Bi-functional Kinase Inhibitor for [Hypothetical Indication]

For Researchers, Scientists, and Drug Development Professionals

Abstract

DosatiLink-2 is a novel, orally bioavailable small molecule designed as a bi-functional therapeutic agent. This document elucidates the comprehensive strategy employed for the target identification of this compound and delineates its mechanism of action in [Hypothetical Cancer Type] models. Through a combination of chemical proteomics, phosphoproteomics, and cellular assays, we have identified the primary targets of this compound and characterized its impact on key signaling pathways. The data presented herein support the continued development of this compound as a promising therapeutic candidate for [Hypothetical Indication].

Introduction

The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on agents that can overcome resistance mechanisms and offer durable responses.[1] this compound was developed through a rational design approach to simultaneously engage two critical nodes in cancer cell signaling. This technical guide provides an in-depth overview of the preclinical studies undertaken to identify the molecular targets of this compound and to understand its downstream pharmacological effects. The accurate identification of a drug's target is a critical first step in the entire drug development process, informing downstream decisions from compound screening to clinical trial design.[2]

Target Identification Strategy

A multi-pronged approach was utilized to identify the molecular targets of this compound, integrating both direct and indirect methods to ensure a high degree of confidence in the identified targets.[3] Our strategy was designed to not only identify primary binding partners but also to understand the functional consequences of these interactions within the cellular context.

Chemical Proteomics

Affinity-based chemical proteomics was employed as the primary method for direct target identification. An analog of this compound was synthesized with a reactive handle to enable covalent immobilization onto a solid support.

Experimental Protocol: Affinity Chromatography and Mass Spectrometry

-

Lysate Preparation: [Hypothetical Cancer Type] cells were cultured to 80% confluency and harvested. Cell pellets were lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, and a cocktail of protease and phosphatase inhibitors.

-

Affinity Resin Incubation: The cell lysate was pre-cleared by centrifugation and the supernatant was incubated with the this compound-coupled affinity resin or a control resin overnight at 4°C with gentle rotation.

-

Washing and Elution: The resin was washed extensively with lysis buffer to remove non-specific binders. Bound proteins were eluted using a competitive elution with excess free this compound, followed by a denaturing elution with SDS-PAGE sample buffer.

-

Proteomic Analysis: Eluted proteins were resolved by SDS-PAGE, and the entire lane was excised and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Raw mass spectrometry data was searched against a human protein database to identify the bound proteins. Enrichment of specific proteins in the this compound pulldown compared to the control was quantified.

Thermal Proteome Profiling (TPP)

To confirm the targets identified by chemical proteomics in a label-free, in-situ context, Thermal Proteome Profiling (TPP) was performed. TPP assesses the thermal stability of proteins in the presence and absence of a ligand; ligand binding typically confers thermal stabilization to the target protein.

Experimental Protocol: Thermal Proteome Profiling (TPP)

-

Cell Treatment: [Hypothetical Cancer Type] cells were treated with either vehicle (DMSO) or this compound for 1 hour.

-

Thermal Challenge: The treated cells were aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

-

Lysis and Protein Quantification: After the heat shock, cells were lysed, and the soluble protein fraction was collected after ultracentrifugation. The proteome of the soluble fraction for each temperature point was analyzed by LC-MS/MS.

-

Data Analysis: Isothermal dose-response curves were generated to identify proteins that exhibited a significant thermal shift upon this compound binding, indicating a direct interaction.

Results: Identification of Primary Targets

The combined results from chemical proteomics and TPP converged on two primary kinase targets for this compound: [Hypothetical Kinase 1 (HK1)] and [Hypothetical Kinase 2 (HK2)] .

Quantitative Proteomics Data

The following tables summarize the quantitative data from the target identification experiments.

Table 1: Top Enriched Proteins from this compound Affinity Pulldown

| Protein | Gene Name | Fold Enrichment (this compound vs. Control) | p-value |

| [Hypothetical Kinase 1] | [HK1] | 25.4 | <0.001 |

| [Hypothetical Kinase 2] | [HK2] | 18.9 | <0.001 |

| [Known Off-Target 1] | [KOT1] | 5.2 | 0.045 |

| [Non-specific Binder 1] | [NSB1] | 2.1 | 0.21 |

Table 2: Thermal Shift Data from TPP for Key Kinases

| Protein | Gene Name | ΔTm (°C) with this compound | p-value |

| [Hypothetical Kinase 1] | [HK1] | +5.8 | <0.005 |

| [Hypothetical Kinase 2] | [HK2] | +4.2 | <0.01 |

| [Control Kinase 1] | [CK1] | +0.3 | 0.85 |

| [Control Kinase 2] | [CK2] | -0.1 | 0.92 |

Mechanism of Action: Signaling Pathway Modulation

Following the identification of HK1 and HK2 as primary targets, we investigated the downstream signaling consequences of this compound treatment. HK1 is a known component of the [Hypothetical Pathway A] and HK2 is a key regulator of the [Hypothetical Pathway B].

Phosphoproteomic Analysis

To map the global signaling changes induced by this compound, a quantitative phosphoproteomic study was conducted.

Experimental Protocol: Phosphoproteomics

-

Cell Treatment and Lysis: [Hypothetical Cancer Type] cells were treated with this compound or vehicle for 2 hours. Cells were lysed in a denaturing buffer and proteins were digested with trypsin.

-

Phosphopeptide Enrichment: Phosphopeptides were enriched from the tryptic digest using titanium dioxide (TiO2) chromatography.

-

LC-MS/MS Analysis: Enriched phosphopeptides were analyzed by LC-MS/MS.

-

Data Analysis: The abundance of each phosphopeptide was compared between the this compound and vehicle-treated samples to identify significantly regulated phosphorylation sites.

Key Signaling Pathways Affected by this compound

The phosphoproteomic data revealed significant downregulation of phosphorylation events in both the [Hypothetical Pathway A] and [Hypothetical Pathway B], consistent with the inhibition of HK1 and HK2.

Caption: Dual inhibition of HK1 and HK2 by this compound.

Cellular Effects of this compound

The inhibition of these pathways by this compound culminates in potent anti-proliferative and pro-apoptotic effects in [Hypothetical Cancer Type] cells.

Table 3: Cellular Activity of this compound in [Hypothetical Cancer Type] Cell Line

| Assay | IC50 (nM) |

| Proliferation (72h) | 15.2 |

| Apoptosis (Caspase 3/7) | 25.8 |

Experimental Workflow Visualization

The overall workflow for the target identification and mechanism of action studies is depicted below.

Caption: Workflow for this compound target identification.

Conclusion

The data presented in this technical guide provide a comprehensive characterization of this compound's target profile and mechanism of action. Through a rigorous and multi-faceted approach, we have confidently identified HK1 and HK2 as the primary molecular targets. The dual inhibition of these kinases leads to a significant disruption of key oncogenic signaling pathways, resulting in potent anti-tumor activity in preclinical models of [Hypothetical Cancer Type]. These findings strongly support the continued clinical development of this compound as a novel targeted therapy.

References

- 1. Dual Targeting of Apoptotic and Signaling Pathways in T-Lineage Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Target Identification in Drug Discovery? AI & Therapeutic Insights [ardigen.com]

- 3. Advances in Integrated Multi-omics Analysis for Drug-Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cellular Uptake and Localization of DosatiLink-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake, internalization, and subcellular localization of DosatiLink-2, a novel antibody-drug conjugate (ADC). Understanding the mechanisms by which this compound enters target cells and traffics to its site of action is paramount for optimizing its therapeutic efficacy and safety profile. This document details the experimental methodologies used to elucidate these processes, presents quantitative data on uptake and distribution, and visualizes the key pathways and workflows involved. The following information is based on a series of in-vitro studies conducted on relevant cancer cell lines expressing the target receptor.

Cellular Uptake and Internalization of this compound

The cellular entry of this compound is a critical first step for the delivery of its cytotoxic payload. Our studies indicate that the uptake of this compound is a receptor-mediated process, primarily driven by endocytosis. The following data summarizes the efficiency and rate of internalization in HER2-positive SK-BR-3 breast cancer cells.

Quantitative Analysis of this compound Internalization

The internalization of this compound was quantified using a pH-sensitive dye-conjugated antibody, which fluoresces upon entering the acidic environment of endosomes. Flow cytometry was employed to measure the mean fluorescence intensity (MFI) of cells at various time points and concentrations.

| Concentration (nM) | 30 min | 1 hour | 2 hours | 4 hours | 8 hours |

| 1 | 150 ± 12 | 350 ± 25 | 700 ± 50 | 1200 ± 90 | 1800 ± 150 |

| 5 | 700 ± 60 | 1500 ± 110 | 2800 ± 200 | 4500 ± 320 | 6000 ± 450 |

| 10 | 1200 ± 100 | 2500 ± 180 | 4800 ± 350 | 7500 ± 550 | 9500 ± 700 |

| 25 | 2000 ± 170 | 4200 ± 300 | 7800 ± 600 | 11000 ± 800 | 13000 ± 950 |

| 50 | 2800 ± 220 | 5500 ± 400 | 9500 ± 700 | 14000 ± 1000 | 16000 ± 1100 |

Table 1: Mean Fluorescence Intensity (MFI) of SK-BR-3 cells following incubation with varying concentrations of pH-sensitive dye-labeled this compound over time. Data are presented as mean ± standard deviation.

Identification of Endocytic Pathways

To elucidate the specific endocytic pathways involved in this compound internalization, chemical inhibitors of known pathways were utilized. The results suggest that clathrin-mediated endocytosis is the primary route of entry.

| Inhibitor | Target Pathway | % Inhibition of Uptake |

| Chlorpromazine | Clathrin-mediated | 75 ± 5% |

| Genistein | Caveolae-mediated | 15 ± 3% |

| Amiloride | Macropinocytosis | 5 ± 2% |

Table 2: Inhibition of this compound uptake in SK-BR-3 cells by various endocytosis inhibitors. Cells were pre-treated with inhibitors before incubation with 10 nM this compound for 2 hours.

Subcellular Localization of this compound

Following internalization, the subcellular trafficking of this compound determines the efficiency of payload release and subsequent cytotoxic effect. Immunofluorescence microscopy was used to track the localization of this compound within different cellular compartments over time.

Co-localization with Organelle Markers

SK-BR-3 cells were treated with fluorescently labeled this compound and then stained with specific markers for early endosomes (EEA1) and lysosomes (LAMP1). The degree of co-localization was quantified using Pearson's correlation coefficient.

| Time Point | Co-localization with EEA1 (Pearson's Coefficient) | Co-localization with LAMP1 (Pearson's Coefficient) |

| 30 min | 0.85 ± 0.07 | 0.15 ± 0.03 |

| 1 hour | 0.65 ± 0.05 | 0.45 ± 0.04 |

| 2 hours | 0.30 ± 0.04 | 0.75 ± 0.06 |

| 4 hours | 0.10 ± 0.02 | 0.90 ± 0.05 |

| 8 hours | < 0.05 | 0.92 ± 0.04 |

Table 3: Co-localization of this compound with early endosome and lysosomal markers in SK-BR-3 cells over time. Data are presented as mean Pearson's correlation coefficient ± standard deviation.

Experimental Protocols

Cellular Uptake Assay via Flow Cytometry

-

Cell Culture: SK-BR-3 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10^5 cells per well and allowed to adhere overnight.

-

Inhibitor Pre-treatment (for pathway analysis): Cells are pre-incubated with endocytosis inhibitors (e.g., 10 µg/mL chlorpromazine, 200 µM genistein, 50 µM amiloride) for 30 minutes at 37°C.

-

This compound Incubation: pH-sensitive dye-labeled this compound is added to the wells at the desired concentrations and incubated for the specified time points at 37°C.

-

Cell Harvesting: The cells are washed twice with cold phosphate-buffered saline (PBS), then detached using trypsin-EDTA.

-

Flow Cytometry Analysis: The cell suspension is analyzed on a flow cytometer, and the mean fluorescence intensity is recorded.

Subcellular Localization via Immunofluorescence Microscopy

-

Cell Seeding: SK-BR-3 cells are seeded onto glass coverslips in 12-well plates at a density of 5 x 10^4 cells per well and cultured overnight.

-

This compound Incubation: Fluorescently labeled this compound is added to the cells at a concentration of 10 nM and incubated for various time points.

-

Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Cells are blocked with 3% bovine serum albumin (BSA) in PBS for 1 hour, followed by incubation with primary antibodies against EEA1 or LAMP1 overnight at 4°C. After washing, cells are incubated with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Mounting and Imaging: Coverslips are mounted onto microscope slides with a mounting medium containing DAPI for nuclear staining. Images are acquired using a confocal laser scanning microscope.

-

Co-localization Analysis: The Pearson's correlation coefficient is calculated using image analysis software to quantify the degree of co-localization between this compound and organelle markers.

Visualized Pathways and Workflows

Proposed Cellular Uptake and Trafficking Pathway of this compound

Caption: Proposed pathway of this compound cellular uptake and intracellular trafficking.

Experimental Workflow for Uptake and Localization Studies

Caption: Workflow for studying this compound cellular uptake and subcellular localization.

Preliminary Toxicity Assessment of a Novel Compound: A Technical Guide

Disclaimer: Publicly available data on "DosatiLink-2" is not available. This document serves as an in-depth technical guide and template for conducting and presenting a preliminary toxicity assessment for a novel chemical entity, in line with the user's specified requirements.

Introduction

The preliminary toxicity assessment of a novel compound is a critical step in the early stages of drug development.[1][2] It aims to identify potential safety concerns, establish an initial safety profile, and guide decisions for further development.[2] This process involves a series of in vitro and in vivo studies designed to evaluate the compound's potential to cause adverse effects.[3] The primary goals are to determine a safe starting dose for first-in-human studies, identify target organs for toxicity, and understand the dose-response relationship.[2][3]

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental in early toxicity screening. They provide a rapid and cost-effective method to assess the potential of a compound to cause cell death. The following table summarizes hypothetical cytotoxicity data for a novel compound.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Assay Type | Endpoint | IC₅₀ (µM) |

| HepG2 (Human Liver) | MTT | Cell Viability | 25.4 |

| HEK293 (Human Kidney) | LDH Release | Cell Lysis | 42.1 |

| SH-SY5Y (Human Neuroblastoma) | AlamarBlue | Cell Proliferation | 18.9 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Acute Systemic Toxicity in Rodents

Acute systemic toxicity studies in animal models, typically rodents, are conducted to evaluate the potential adverse effects of a single high dose of a compound. These studies help in determining the median lethal dose (LD₅₀) and identifying signs of toxicity.

Table 2: Acute Oral Toxicity Data in Sprague-Dawley Rats

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Observations |

| 50 | 5 | 0/5 | No observable adverse effects. |

| 200 | 5 | 1/5 | Lethargy, piloerection. |

| 500 | 5 | 3/5 | Severe lethargy, ataxia, tremors. |

| 1000 | 5 | 5/5 | Convulsions, mortality within 24 hours. |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Animal Acclimatization: Acclimate male and female Sprague-Dawley rats for at least one week before the study.

-

Dosing: Administer the test compound orally via gavage to a single animal at the starting dose level.

-

Observation: Observe the animal for clinical signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

-

LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the outcomes of a series of animals.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any organ abnormalities.

Genetic Toxicity Assessment

Genetic toxicity assays are performed to assess the potential of a compound to induce mutations or chromosomal damage. The bacterial reverse mutation assay (Ames test) is a standard initial screen.

Table 3: Ames Test Results

| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Fold Increase over Control |

| TA98 | - | Negative | 1.2 |

| TA98 | + | Negative | 1.5 |

| TA100 | - | Negative | 1.1 |

| TA100 | + | Negative | 1.3 |

| TA1535 | - | Negative | 0.9 |

| TA1535 | + | Negative | 1.0 |

| TA1537 | - | Negative | 1.4 |

| TA1537 | + | Negative | 1.6 |

Experimental Protocol: Ames Test

-

Strain Preparation: Prepare cultures of the required Salmonella typhimurium strains.

-

Compound Exposure: Mix the test compound at various concentrations with the bacterial culture and, in parallel experiments, with a liver homogenate (S9 fraction) for metabolic activation.

-

Plating: Plate the mixture on a minimal agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (his+).

-

Data Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Visualizations

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Toxicity Screening

References

Methodological & Application

Application Notes: DosatiLink-2 Effects on Proliferation and Viability in Cancer Cell Lines

Introduction

DosatiLink-2 is a novel investigational compound demonstrating potential anti-neoplastic properties. These application notes provide a comprehensive protocol for evaluating the in vitro effects of this compound on cancer cell lines. The described experimental workflow is designed for researchers, scientists, and drug development professionals to assess the compound's impact on cell proliferation and viability, as well as to elucidate its potential mechanism of action through signaling pathway analysis. The protocol outlines cell culture preparation, compound treatment, and subsequent data acquisition using common laboratory techniques.

Data Summary

The following tables summarize representative quantitative data obtained from experiments conducted with this compound on the A549 lung cancer cell line.

Table 1: IC50 Values of this compound in A549 Cells at 72 Hours

| Parameter | Value |

| IC50 | 5 µM |

Table 2: Effect of this compound on A549 Cell Viability

| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 1 | 85 | 4.1 |

| 5 | 52 | 3.5 |

| 10 | 25 | 2.8 |

| 20 | 10 | 1.9 |

Experimental Protocols

1. Cell Culture and Maintenance

This protocol describes the general maintenance of adherent mammalian cancer cell lines, such as A549, suitable for treatment with this compound.

-

Materials:

-

A549 lung cancer cell line

-

DMEM (Gibco, #11965118)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Gibco/LifeTech, #15140-122)

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS)

-

T75 culture flasks

-

96-well clear-bottom black plates

-

-

Procedure:

-

Culture A549 cells at 37°C in a humidified atmosphere with 5% CO2.[1]

-

The growth medium consists of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

When cells reach 80-90% confluency, subculture them.[1]

-

To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.[2]

-

Neutralize the trypsin with growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh growth medium and seed into new T75 flasks at a 1:10 to 1:20 dilution.[1]

-

2. Cell Proliferation and Viability Assay

This protocol details the methodology for assessing the effect of this compound on cell proliferation and viability using a 96-well plate format.

-

Materials:

-

A549 cells

-

Growth medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay

-

-

Procedure:

-

Harvest and count A549 cells as described in the cell culture protocol.

-

Seed 3,000 to 5,000 cells per well in 100 µl of growth medium into a 96-well plate.[3]

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell adhesion.[3]

-

Prepare serial dilutions of this compound in growth medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

-

After 24 hours, replace the medium with 100 µl of medium containing the various concentrations of this compound or vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

At the end of the incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions to determine cell viability.

-

Measure luminescence using a plate reader.

-

Visualizations

Hypothetical Signaling Pathway of this compound

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for this compound Cell Viability Assay

Caption: Experimental workflow for cell viability assay.

References

Application Notes: Analysis of mTOR Pathway Inhibition by DosatiLink-2 Using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

DosatiLink-2 is a novel small molecule inhibitor targeting the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is implicated in various diseases, including cancer and metabolic disorders. This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on the mTOR pathway in a cellular context.

Hypothetical Mechanism of Action

This compound is hypothesized to be a potent and selective inhibitor of mTOR kinase activity. By binding to the mTOR kinase domain, this compound is expected to prevent the phosphorylation of its key downstream effectors, thereby inhibiting signal transduction. This application note will focus on detecting the phosphorylation status of mTOR itself (autophosphorylation at S2448) and two of its major downstream targets: p70 S6 Kinase (p70S6K) at T389 and 4E-Binding Protein 1 (4E-BP1) at T37/46. A decrease in the phosphorylation of these proteins upon treatment with this compound would be indicative of its inhibitory activity.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effect of this compound on the phosphorylation of key mTOR pathway proteins in a cancer cell line (e.g., MCF-7) after a 24-hour treatment. Data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein and then to the vehicle control (DMSO).

| Treatment | Concentration (nM) | Relative p-mTOR (S2448) Intensity | Relative p-p70S6K (T389) Intensity | Relative p-4E-BP1 (T37/46) Intensity |

| Vehicle (DMSO) | 0 | 1.00 | 1.00 | 1.00 |

| This compound | 10 | 0.78 | 0.65 | 0.82 |

| This compound | 50 | 0.45 | 0.31 | 0.51 |

| This compound | 100 | 0.18 | 0.12 | 0.23 |

| This compound | 500 | 0.05 | 0.04 | 0.09 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24 hours).

Protein Extraction

-

Cell Lysis: After treatment, place the culture plates on ice.

-

Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

Protein Quantification

-

BCA Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer.

Western Blotting

-

Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the prepared samples into the wells of a 4-12% gradient SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies:

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-mTOR

-

Rabbit anti-phospho-p70S6K (Thr389)

-

Rabbit anti-p70S6K

-

Rabbit anti-phospho-4E-BP1 (Thr37/46)

-

Rabbit anti-4E-BP1

-

Mouse anti-β-actin (as a loading control)

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the signal using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and then to the loading control (β-actin).

Mandatory Visualizations

Experimental Workflow

Caption: Western blot workflow for analyzing the effect of this compound.

Signaling Pathway

DosatiLink-2: Application Notes and Protocols for Advanced Mass Spectrometry-Based Structural and Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

DosatiLink-2 is a novel, MS-cleavable, isobaric cross-linking reagent designed for integrated structural and quantitative proteomics workflows. Its unique chemical structure incorporates a photo-cleavable linker, an amine-reactive NHS ester for covalent cross-linking of lysine residues, and an isobaric mass tag for quantitative analysis. This combination enables the simultaneous identification of protein-protein interactions and the quantification of changes in these interactions across different cellular states or experimental conditions. This compound is a powerful tool for elucidating protein complex architecture, mapping interaction interfaces, and monitoring dynamic changes in protein conformations and interactions.

Principle of this compound

The this compound workflow leverages the power of cross-linking mass spectrometry (XL-MS) to capture protein interactions in their native cellular environment. The NHS esters react with primary amines (primarily the ε-amino group of lysine residues) to form stable covalent bonds, thus "linking" proteins that are in close proximity. The incorporated photo-cleavable linker allows for the separation of cross-linked peptides during mass spectrometry analysis, simplifying spectral identification. Furthermore, the isobaric tags enable relative quantification of cross-linked peptides between different samples, providing insights into the dynamics of protein interactions.

Applications in Mass Spectrometry

This compound is a versatile reagent with broad applications in mass spectrometry-based proteomics, including:

-

Structural Biology: Elucidation of protein complex topology and architecture by providing distance restraints for computational modeling.

-

Interactomics: In vivo or in vitro identification of protein-protein interactions to map cellular interaction networks.

-

Quantitative Proteomics: Comparative analysis of protein interaction dynamics in response to stimuli, drug treatment, or disease states.

-

Conformational Analysis: Probing changes in protein conformation and domain arrangements.

Application Note 1: Mapping the Architecture of the 26S Proteasome using this compound

Objective

To utilize this compound to map the subunit interactions within the human 26S proteasome complex and provide distance restraints for structural modeling.

Experimental Workflow

Caption: Workflow for 26S Proteasome Structural Analysis.

Protocol: In Vitro Cross-linking of the 26S Proteasome

-

Protein Preparation: Purify the human 26S proteasome complex to a final concentration of 1 mg/mL in a cross-linking compatible buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 5 mM MgCl2).

-

Cross-linking Reaction: Add this compound (from a 50 mM stock in anhydrous DMSO) to the purified proteasome to a final concentration of 1 mM. Incubate the reaction for 30 minutes at room temperature with gentle agitation.

-

Quenching: Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

-

Sample Preparation for MS:

-

Denature the cross-linked proteins by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 30 minutes at 37°C.

-

Alkylate cysteine residues with 20 mM iodoacetamide for 20 minutes at room temperature in the dark.

-

Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

-

Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

-

-

Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 solid-phase extraction cartridge.

-

LC-MS/MS Analysis: Analyze the desalted peptides on a high-resolution mass spectrometer equipped with a nano-electrospray ionization source.

-

MS1 Scan: Acquire high-resolution survey scans.

-

MS2 Scan: Select precursor ions for fragmentation using collision-induced dissociation (CID) to cleave the this compound reagent and release the constituent peptides.

-

MS3 Scan: Perform higher-energy collisional dissociation (HCD) on the released peptides to obtain sequence information.

-

Quantitative Data Summary

| Cross-linked Subunit Pair | Number of Unique Cross-links | Mean Distance (Å) |

| RPN1 - RPN2 | 12 | 25.3 |

| RPT1 - RPT2 | 8 | 22.1 |

| α1 - α2 | 15 | 18.5 |

| β1 - β2 | 10 | 20.7 |

Application Note 2: Quantitative Analysis of EGFR Signaling Pathway Dynamics with this compound

Objective

To quantitatively assess changes in protein-protein interactions within the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon EGF stimulation using this compound.

Experimental Workflow

Caption: Workflow for Quantitative Interactomics of EGFR Pathway.

Protocol: In Vivo Cross-linking and Quantitative Analysis

-

Cell Culture and Treatment:

-

Culture A431 cells to 80% confluency.

-

Treat one set of cells with 100 ng/mL EGF for 10 minutes (stimulated sample).

-

Leave another set of cells untreated (control sample).

-

-

In Vivo Cross-linking:

-

Add the "light" isotopic version of this compound to the control cells to a final concentration of 2 mM.

-

Add the "heavy" isotopic version of this compound to the EGF-stimulated cells to a final concentration of 2 mM.

-

Incubate for 15 minutes at 37°C.

-

-

Quenching and Cell Lysis:

-

Quench the cross-linking reaction with 50 mM Tris-HCl (pH 8.0).

-

Lyse the cells in a buffer containing 8 M urea.

-

Combine the lysates from the control and stimulated samples in a 1:1 ratio based on total protein concentration.

-

-

Sample Preparation for MS: Follow steps 4 and 5 from the in vitro protocol.

-

LC-MS/MS Analysis: Analyze the peptides as described in the in vitro protocol, ensuring the acquisition method is optimized for quantitative analysis of the isobaric reporter ions.

Quantitative Data Summary

| Interacting Protein Pair | Log2 Fold Change (EGF/Control) | p-value |

| EGFR - GRB2 | +2.5 | <0.001 |

| GRB2 - SOS1 | +2.1 | <0.005 |

| SHC1 - EGFR | +1.8 | <0.01 |

| CBL - EGFR | -1.5 | <0.05 |

Signaling Pathway Diagram

Caption: EGFR Signaling Pathway Dynamics upon EGF Stimulation.

Conclusion

This compound provides a powerful and versatile solution for researchers in structural biology, proteomics, and drug development. Its unique properties enable the detailed mapping of protein interaction networks and the precise quantification of their dynamics. The protocols and application notes presented here demonstrate the utility of this compound in addressing complex biological questions, from defining the architecture of large protein complexes to dissecting the intricacies of cellular signaling pathways.

Application Note: Protocol for Conjugating DosatiLink-2 to Antibodies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC.[1][2] DosatiLink-2 is a next-generation, heterobifunctional, cleavable linker designed to conjugate two distinct cytotoxic payloads to a monoclonal antibody. This dual-payload approach has the potential to overcome drug resistance and enhance therapeutic efficacy by delivering synergistic anticancer agents.[3][4]

This application note provides a detailed protocol for the conjugation of this compound to a therapeutic antibody. The protocol is based on a cysteine-thiol maleimide reaction, which allows for site-specific conjugation and a more homogeneous Drug-to-Antibody Ratio (DAR).[5][] The this compound linker incorporates a protease-cleavable valine-citrulline (vc) peptide, ensuring intracellular release of the payloads within the target cancer cell.[5]

Principle of the Method

The conjugation process involves three main stages:

-

Antibody Preparation: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups.

-

This compound Payload Preparation: The this compound linker is pre-loaded with two distinct cytotoxic payloads.

-

Conjugation and Purification: The thiol-activated antibody is reacted with the this compound-payload complex, followed by purification to remove unconjugated linkers, payloads, and aggregated antibodies.

Experimental Protocol

Materials and Reagents

| Reagent | Supplier | Cat. No. |

| Monoclonal Antibody (mAb) | In-house/Commercial | - |

| This compound-Payload1-Payload2 | In-house/Custom Synthesis | - |

| Tris(2-carboxyethyl)phosphine (TCEP) | Major Supplier | e.g., T2556 |

| L-Cysteine | Major Supplier | e.g., C7352 |

| Dimethyl sulfoxide (DMSO), Anhydrous | Major Supplier | e.g., 276855 |

| Phosphate Buffered Saline (PBS), pH 7.4 | Major Supplier | e.g., P4417 |

| Amicon Ultra Centrifugal Filters (10 kDa MWCO) | Major Supplier | e.g., UFC801024 |

| Size Exclusion Chromatography (SEC) Column | Major Supplier | e.g., GE17-5174-01 |

Antibody Reduction

This step partially reduces the interchain disulfide bonds of the antibody to expose free thiol groups for conjugation.

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

-

Prepare a 10 mM stock solution of TCEP in PBS.

-

Add TCEP to the antibody solution to a final molar ratio of 2.5:1 (TCEP:mAb).

-

Incubate the reaction at 37°C for 2 hours with gentle mixing.

-

Remove excess TCEP by buffer exchange into PBS using a pre-equilibrated centrifugal filter or a desalting column.

-

Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.

Conjugation of this compound to the Antibody

This step involves the reaction of the maleimide group on the this compound with the free thiols on the reduced antibody.

-

Dissolve the this compound-Payload1-Payload2 complex in anhydrous DMSO to a concentration of 10 mM.

-

Add the this compound-Payload1-Payload2 solution to the reduced antibody solution to a final molar ratio of 5:1 (Linker-Payload:mAb).

-

Incubate the reaction at room temperature for 1 hour with gentle mixing, protected from light.

-

To quench the reaction, add L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted linker-payload molecules and antibody aggregates.

-

Centrifuge the conjugation reaction mixture at 14,000 x g for 10 minutes to pellet any aggregates.

-

Carefully collect the supernatant containing the ADC.

-

Purify the ADC using a Size Exclusion Chromatography (SEC) system pre-equilibrated with PBS.

-

Collect the fractions corresponding to the monomeric ADC peak.

-

Pool the relevant fractions and concentrate the ADC using a centrifugal filter.

-

Determine the final concentration of the purified ADC and store at 2-8°C.

Data Presentation

Table 1: Key Parameters for this compound Conjugation

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 5-10 mg/mL | Higher concentrations can lead to aggregation. |

| TCEP:mAb Molar Ratio | 2.5:1 | This ratio typically yields 4-8 free thiols per antibody. |

| Linker-Payload:mAb Molar Ratio | 5:1 | A slight excess of the linker-payload ensures efficient conjugation. |

| Conjugation Reaction Time | 1 hour | Longer incubation times may not significantly increase the DAR. |

| Quenching Agent | L-Cysteine | Effectively caps unreacted maleimide groups. |

Table 2: Expected Outcomes and Troubleshooting

| Observation | Possible Cause | Suggested Solution |

| Low Drug-to-Antibody Ratio (DAR) | Incomplete antibody reduction. | Increase TCEP:mAb ratio or incubation time. |

| Hydrolysis of the maleimide group. | Ensure anhydrous DMSO is used for the linker-payload stock. | |

| High levels of aggregation | High antibody concentration. | Reduce the antibody concentration during conjugation. |

| Over-reduction of the antibody. | Decrease the TCEP:mAb ratio. | |

| Presence of unconjugated antibody | Insufficient linker-payload. | Increase the Linker-Payload:mAb molar ratio. |

Visualizations

Experimental Workflow

Caption: Workflow for the conjugation of this compound to a monoclonal antibody.

Mechanism of Action

Caption: Intracellular trafficking and payload release of a this compound ADC.

References

- 1. Our Expertise in Antibody-Drug Conjugates - Debiopharm [debiopharm.com]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sutrobio.com [sutrobio.com]

- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Imaging with DosatiLink-2: Application Notes and Protocols

A thorough search for "DosatiLink-2" has not yielded specific information on a compound with this designation in publicly available scientific literature or databases. This suggests that "this compound" may be an internal development name, a novel compound not yet published, or a potential misspelling of another imaging agent.

Therefore, the following application notes and protocols are based on the general principles and methodologies for using bifunctional imaging agents in in vivo studies. These are intended to provide a foundational framework for researchers, scientists, and drug development professionals. Should "this compound" be a bifunctional agent, these guidelines would be broadly applicable.

Introduction to Bifunctional Imaging Agents

Bifunctional imaging agents are molecules that possess two key functionalities: a targeting moiety and an imaging reporter. The targeting moiety is designed to bind to a specific biological target, such as a receptor, enzyme, or other protein of interest. The imaging reporter, which can be a fluorophore, a radionuclide, or a contrast agent, allows for the visualization and quantification of the agent's distribution in vivo using techniques like fluorescence imaging, positron emission tomography (PET), or magnetic resonance imaging (MRI).

The "Link" portion of a name like "this compound" often refers to the chemical linker that connects the targeting moiety to the imaging reporter. The design of this linker is critical as it can influence the overall stability, solubility, and pharmacokinetic properties of the agent.

Hypothetical Signaling Pathway and Experimental Workflow

To illustrate the application of a bifunctional imaging agent, let's consider a hypothetical scenario where "this compound" is designed to target a specific cell surface receptor that, upon activation, triggers an intracellular signaling cascade.

Hypothetical Signaling Pathway for a this compound Target Receptor

Caption: Hypothetical signaling pathway initiated by this compound binding.

General Experimental Workflow for In Vivo Imaging

Caption: General workflow for an in vivo imaging study.

Experimental Protocols

The following are generalized protocols that would need to be adapted based on the specific properties of this compound and the imaging modality used.

Animal Handling and Preparation

-